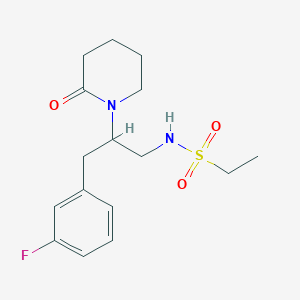

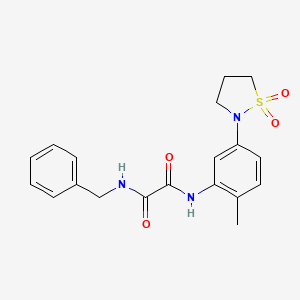

![molecular formula C19H18N2O3S B2464042 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 687569-73-9](/img/structure/B2464042.png)

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are prominent in natural and non-natural products of biological and pharmaceutical importance . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives can vary widely depending on the specific compounds being synthesized. For example, one common method for synthesizing indole derivatives involves the Fischer indole synthesis, which is a chemical reaction that produces indole from phenylhydrazine and an aldehyde or ketone .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, as they often contain various functional groups attached to the indole core. These functional groups can greatly influence the physical and chemical properties of the compounds, as well as their biological activity .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out. For example, they can undergo electrophilic substitution reactions due to the presence of a positive charge on one of the nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they can range from crystalline solids to liquids, and their solubility in water and other solvents can also vary .

Wissenschaftliche Forschungsanwendungen

KCNQ2 Opener Activity

N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and its analogs, which are structurally related to N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide, have been identified as highly potent and efficacious KCNQ2 openers. These compounds have shown significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, which is crucial for understanding and potentially treating neurological disorders (Wu et al., 2004).

Dopamine D2-like Receptor Binding

A series of compounds including 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives, analogous to the given compound, were synthesized and evaluated for their affinity for dopamine D2-like receptors. These studies contribute to the understanding of molecular interactions in the central nervous system (Pinna et al., 1998; Pinna et al., 2002).

Antimicrobial and Antiproliferative Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are significant for the development of new therapeutic agents, especially in the field of oncology and infectious diseases (Mansour et al., 2020).

Neuropharmacological Research

The synthesis and evaluation of similar indole derivatives in neuropharmacological research are essential for understanding and developing treatments for various neuropsychiatric conditions. This includes exploring the effects on neurotransmitter systems and receptor binding affinities (Qian et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in developing new indole-based drugs. Future research will likely focus on synthesizing new indole derivatives and testing their biological activity, with the goal of discovering new therapeutic agents .

Eigenschaften

IUPAC Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-12-18(14-4-2-3-5-15(14)21-12)25-9-8-20-19(22)13-6-7-16-17(10-13)24-11-23-16/h2-7,10,21H,8-9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUSZIROHNDCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2463961.png)

![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)

![4-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2463966.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2463974.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)